molecular formula C22H26O4 B4901590 1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone

1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone

Cat. No.: B4901590
M. Wt: 354.4 g/mol
InChI Key: HFIYQXHRJQORGE-UHFFFAOYSA-N
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Description

1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone is an organic compound with a complex structure that includes methoxy, prop-2-enyl, phenoxy, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxy-4-prop-2-enylphenol. This intermediate can be synthesized through the reaction of 2-methoxyphenol with prop-2-enyl bromide under basic conditions .

The next step involves the formation of the phenoxybutoxy intermediate. This can be achieved by reacting 2-methoxy-4-prop-2-enylphenol with 1,4-dibromobutane in the presence of a base, such as potassium carbonate, to form 4-(2-methoxy-4-prop-2-enylphenoxy)butane .

Finally, the target compound, this compound, can be synthesized by reacting the phenoxybutoxy intermediate with 2-bromoacetophenone under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-4-9-18-12-13-21(22(16-18)24-3)26-15-8-7-14-25-20-11-6-5-10-19(20)17(2)23/h4-6,10-13,16H,1,7-9,14-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIYQXHRJQORGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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